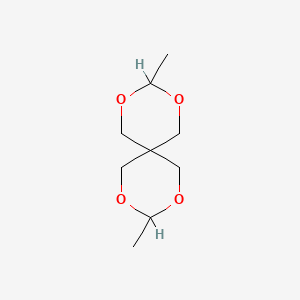
2,4,8,10-Tetraoxaspiro(5.5)undecane, 3,9-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a chemical compound with the molecular formula C9H16O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of pentaerythritol with acrolein. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of an intermediate acetal, which then undergoes cyclization to form the spiro compound.
Industrial Production Methods
In industrial settings, the production of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxygen atoms in the spiro ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ether derivatives.
科学的研究の応用
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizing agent in biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of polymers.
作用機序
The mechanism of action of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its ability to form stable complexes with various substrates. The spiro structure allows for unique interactions with molecular targets, facilitating reactions that are otherwise challenging. The compound’s stability and reactivity make it a valuable tool in catalysis and material science.
類似化合物との比較
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific spiro structure, which imparts exceptional stability and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
特性
CAS番号 |
773-41-1 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC名 |
3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16O4/c1-7-10-3-9(4-11-7)5-12-8(2)13-6-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
WPVDFWYVAPVLEK-UHFFFAOYSA-N |
正規SMILES |
CC1OCC2(CO1)COC(OC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
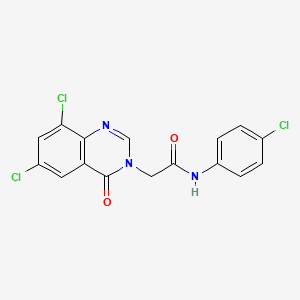

![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)
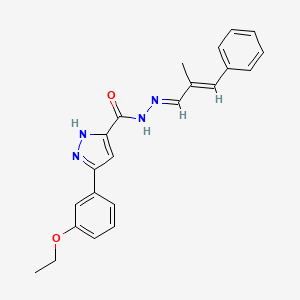
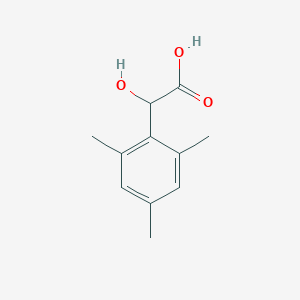
![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)
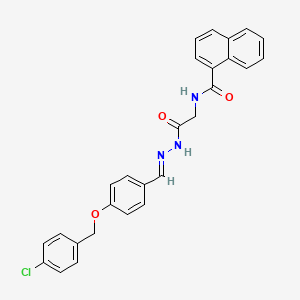
![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

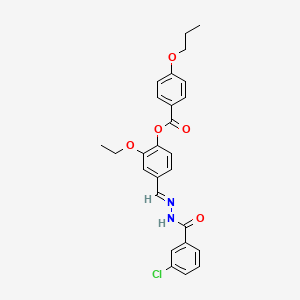
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)
